Cas no 378236-80-7 (2-amino-6-fluoro-1H-indole-3-carbonitrile)

378236-80-7 structure
اسم المنتج:2-amino-6-fluoro-1H-indole-3-carbonitrile
كاس عدد:378236-80-7
وسط:C9H6FN3
ميغاواط:175.162444591522
CID:4650199
2-amino-6-fluoro-1H-indole-3-carbonitrile الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Indole-3-carbonitrile, 2-amino-6-fluoro-
- 2-amino-6-fluoro-1H-indole-3-carbonitrile
-
- نواة داخلي: 1S/C9H6FN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2
- مفتاح Inchi: FUZFZIRNBBSCPK-UHFFFAOYSA-N
- ابتسامات: N1C2=C(C=CC(F)=C2)C(C#N)=C1N
2-amino-6-fluoro-1H-indole-3-carbonitrile الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | A637033-50mg |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 50mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-262265-10.0g |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 10.0g |
$4545.0 | 2024-06-18 | |
Aaron | AR01C5S3-250mg |
2-Amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 250mg |
$746.00 | 2025-02-09 | |
1PlusChem | 1P01C5JR-100mg |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 100mg |
$515.00 | 2024-05-04 | |
Aaron | AR01C5S3-10g |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 10g |
$6275.00 | 2023-12-14 | |
Aaron | AR01C5S3-50mg |
2-Amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 50mg |
$362.00 | 2025-02-09 | |
A2B Chem LLC | AW45879-250mg |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 250mg |
$587.00 | 2024-04-20 | |
1PlusChem | 1P01C5JR-500mg |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 500mg |
$1081.00 | 2024-05-04 | |
Enamine | EN300-262265-0.05g |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 0.05g |
$245.0 | 2024-06-18 | |
Enamine | EN300-262265-0.1g |
2-amino-6-fluoro-1H-indole-3-carbonitrile |
378236-80-7 | 95% | 0.1g |
$366.0 | 2024-06-18 |
2-amino-6-fluoro-1H-indole-3-carbonitrile الوثائق ذات الصلة
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
378236-80-7 (2-amino-6-fluoro-1H-indole-3-carbonitrile) منتجات ذات صلة
- 2386662-96-8(5-Iodo-1-methyl-1H-imidazol-2-amine)
- 899971-62-1(4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide)
- 2906-60-7(4,4'-Dithiodibutyric acid)
- 2000011-21-0(tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate)
- 1805124-81-5(Ethyl 3-chloromethyl-2-cyano-4-(trifluoromethyl)benzoate)
- 1805391-35-8(Methyl 3-bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate)
- 117356-20-4(5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate)
- 1448045-31-5(N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 1261991-49-4(4-(4-Methylphenyl)-2-nitrophenol)
- 2229341-22-2(3-amino-1-benzylcyclobutane-1-carboxylic acid)
الموردين الموصى بهم
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
